Journal Name:Metal Science and Heat Treatment
Journal ISSN:0026-0673
IF:0.566
Journal Website:http://link.springer.com/journal/11041
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:130
Publishing Cycle:Bimonthly
OA or Not:Not
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-17 , DOI:
10.1007/s11694-023-02037-w
This study proposes an eco-friendly method to create biodegradable packaging films using physical modification i.e., ultrasound (US) and autoclave (AC) for 15 and 30 min. Five treatments were performed: NC (native casein), AC 15, AC 30, US 15, US 30, and films were prepared by incorporating glycerol. The functional characteristics of native and modified casein, in addition to the properties of developed casein films, were examined. The films developed from native and modified casein were characterized by thickness, solubility, water vapor permeability (WVP), mechanical properties, sealability, and thermal stability. As per the results, US 30 modified casein showed higher protein solubility (76.43%), emulsion stability (52.42%), emulsification activity (57.84%), water holding capacity (120.51%), oil holding capacity (108.43%) and lower bulk density (0.62 g cc−1) and particle density (1.324 g cc−1) values. The films produced from US 30 treated casein had reduced solubility (14.95%), WVP (0.357 g mm m−2 h−1 kPa−1), with increased mechanical characteristics (9.37 MPa tensile strength, 9.87% elongation, and seal strength of 4.23 MPa) in contrast to autoclave treatment and native casein films. Thermo-gravimetric analysis outputs of the film samples showed stronger thermal stability upon modification. Further, AC 30 casein films offered increased elongation (8.89%) with lower WVP (0.384 g mm m−2 h−1 kPa−1) and lower solubility (17.65%). Thus, the positive impacts of ultrasonic modification duration upon functional and physicochemical characteristics of casein along with developed films could be a good option for packaging of fresh-cut and ready-to-eat products.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-23 , DOI:
10.1007/s11694-023-02000-9
A simple, cost-effective, and environmentally friendly 13 C NMR method was developed and validated for the determination of sucrose, fructose, and glucose in aqueous extracts of the flesh, peel, and seed parts of pumpkin. The 13 C NMR method was validated to determine individual sugars using chemical shifts at δ 103.58, 98.07, and 96.45 ppm for sucrose, fructose, and glucose, respectively. The results showed a linear range, 1.08 to 83.3 g/L; R2, of 0.999 to 1.00; LOD, 0.06 to 0.29 g/L; LOQ, 0.21 to 0.97 g/L; RSD, 0.63 to 0.96%; and %recovery, 97.8 to 101.8%. Accordingly, the developed method can easily be applied for the quantitative determination of individual sugars in pumpkin flesh, peel, and seeds. The content of sucrose in the flesh, peel, and seed samples varied from 0.79 to 1.07%, 0.37–0.46%, and 0.14–0.18%, respectively. The amount of fructose was found to be 0.32–0.40% in pumpkin flesh and 0.08–0.18% in pumpkin peel. The pumpkin flesh and peel contained 0.14–0.20% and 0.06–0.08% glucose, respectively. Sucrose was found in higher amounts in all the samples. Fructose and glucose were not detected in the seed parts of pumpkin. Compared to sucrose and glucose, fructose content showed a better correlation between the flesh and peel parts of the pumpkin.Graphical Abstract
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-23 , DOI:
10.1007/s11694-023-02005-4
Mislabeling of hamburgers with undeclared chicken has frequently been reported. A fast TaqMan real-time PCR assay was developed to estimate chicken percentage in raw and heat-treated hamburgers in the current work. The calibration curve was plotted with the normalization approach (ΔCt; the difference calculation between chicken-cytb and eukaryotic-18S rRNA assays) for five reference chicken mixtures (100–0.01%) using a duplex TaqMan-qPCR protocol. The R2 and efficiency values of the normalized curve were 0.9993 and ~ 100%, respectively. In the validation plan, analysis of model samples (raw, oven-cooked, and autoclaved) under repeatability conditions represented the bias values within the range of ± 25% and RSD values < 25%, except for a few autoclaved model samples. Therefore, this developed and validated model could be considered a useful and reliable method for estimating chicken species (with a sensitivity of 0.01%) in raw and cooked hamburgers.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-26 , DOI:
10.1007/s11694-023-01977-7
A supercritical fluid extraction (SFE) method has been investigated to find the optimal conditions for selectively extracting free amino acids using carbon dioxide. This study examined three variables: temperature, pressure, and time. It was found that the SFE can selectively extract Alanine, Glycine, Cysteine, Histidine, and glutamic acid depending on the temperature and pressure of the extraction vessel. However, SFE showed a low extraction performance for other amino acids in the operating range studied. A design Expert was employed to generate a statistical model using the experimental data. The final optimization obtained the highest degree of selectivity for glutamic acid (P = 14 MPa T = 20 ºC t = 40 min), Glycine (P = 12 MPa T = 60 ºC t = 40 min), Histidine (P = 20 MPa T = 60 ºC t = 20 min), Alanine and serine (P = 20 MPa T = 60 ºC t = 60 min). This condition can be used to selectively extract each amino acid studied due to the striking difference between the optimal operating conditions of each category.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-03 , DOI:
10.1007/s11694-023-02031-2
Chia seed oil (CSO) is a good source of both omega-6 (ω6) and omega-3 (ω3) fatty acids and is beneficial for the reduction of different non-communicable diseases. But, the oxidative stability of CSO is low compared to different cooking oils. Multisource edible oils (MSEOs) were created by blending CSO in various ratios with two widely used cooking oils, palm olein oil (PO) and rice bran oil (RBO), to create healthy oils with better fatty acid profiles, good nutritional scores, moderate oxidative stability, and shelf-life. The saturated, monounsaturated, and polyunsaturated fatty acid ratios in two MSEOs were found near 1:1–1.5:1. The different nutritional scores of the MSEOs were found to be improved by combining CSO with PO and RBO, and five of the six produced MSEOs exhibited ω6:ω3 within 1–5. Oxidative kinetics of all MSEOs were performed by the Rancimat method within 110 to 140 °C. The shelf-lives of MSEOs containing PO and CSO were quite satisfactory compared to RBO, and CSO blends. The in-vitro anti-inflammatory study expressed that the IC50 value of PO, CSO blend (70:30) was 131.25, the lowest among the other MSEOs. This study concludes that MSEOs prepared by blending CSO in PO and RBO can produce nutritious oil with acceptable shelf life, oxidative stability, and anti-inflammatory properties.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-06 , DOI:
10.1007/s11694-023-02032-1
The objective of this research was the morphological and physical characterization of the guasmole fruit (Renealmia alpinia) and the chemical, functional, and antioxidant evaluation of three flours [integral flour (IF), seed flour, and peel flour (PF)]. The morphology of the whole fruit was 30.95 mm long, 23.94 mm wide, and had an individual weight of 10.18 g. In the case of the pulp, it had a length of 26.07 mm, a width of 14.78 mm, and a weight was 2.93 g. The shell had a thickness of 3.37 mm and a weight of 7.10 g. The L* parameters in the flours were 58.23 in seed flour (SF), 55.95 in PF and 51.09 in IF, on the other hand, the values of a* and b* of the evaluated flours showed positive values with a tendency towards reddening and yellowing respectively. The C* values showed that the PF had a higher color saturation. The protein content of integral, seed, and PF was 9.41, 7.14 and 5.62% respectively. While the fat content of IF was the one with the highest content (18.95%). The IF was the one that presented the highest antioxidant activity by the DPPH method with a value of IC50 = 0.95 mg/mL and by the ABTS method it was the seed flour with an IC50 = 1.38 mg/mL. The three flours showed an increase in the water absorption capacity as the temperature increased, the highest oil absorption capacity was presented by the IF with a value of 6.95 g of oil/g of sample. The solubility capacity in water of PF at 90 °C was the one with the highest value at 13.76%. According to the results obtained, it can be concluded that guasmole flours can be used as ingredients for the design and development of new food products.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-05 , DOI:
10.1007/s11694-023-02019-y
Banana drying is an important process that used to extend the shelf life and increase the marketability of the dried banana. However, this process can lead to changes in weight loss, firmness, and color, which may influence consumer acceptance. As a result, it is crucial to monitor these changes to maintain the desired quality. Therefore, the aim of this study was to assess the quality of sliced bananas during the drying process by simultaneously monitoring their optical and physical properties using laser light backscatter imaging, near-infrared spectroscopy, and electrical impedance spectroscopy techniques. Banana sliced were prepared with 10 mm thickness and immersed into 4% ascorbic acid solution and water as treated and control samples dried at 50 °C for 6 h. The parameters measured were weight loss, color, firmness, NIR absorbance in the range from 740 to 1700 nm and electrical impedance in the frequency range from 30 kHz to 1 MHz. Absorption, reduced scattering and diffusion coefficients, penetration depth and full width at half maximum (FWHM) were computed on the LLBI signal at wavelengths of 532, 635, 780, 808, 850 and 1064 nm. The results showed that both the drying time and the ascorbic acid treatment and their interaction affected the measured values. The strong NIR absorption spectrum changes observed at wavelengths of 1064 and 1416 nm. The least squares partial regression model (PLSR) was performed with high accuracy for weight loss (%) and relaxation time (ms) at a coefficient of determination (R2) of 0.940 and 0.945 with a mean square error (RMSE) of 3.748 and 0.001, respectively. The electrical impedance spectral changes were found in the frequency range from 60 Hz to 1 MHz. The most sensitive laser wave lengths to evaluate optical properties were 532, 635, 780 and 1064 nm. Therefore, laser backscatter imaging together with NIR spectroscopy and impedance spectroscopy is a promising technique to assess the quality of sliced bananas during the drying process.Graphical abstract
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-11 , DOI:
10.1007/s11694-023-02026-z
Flowers have long been used culturally for their aesthetical and aromatic properties but now a day edible flowers are gaining importance because of their bioactive potential. Additionally, flowers are the most accessible, least expensive source from plants, and in the case of pumpkin, the male flower’s function is limited to pollination only. Therefore, this study is aimed to assess a suitable method (tray, shade, microwave, and sun drying) of drying for pumpkin flowers depending on the effect of each drying technique on the nutritional, phytochemical, and antioxidant activity. The best-suited drying method for pumpkin flowers was characterized by using X-ray diffraction (XRD), differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), zeta potential and size distribution parameters. The values for ash content (14.7 ± 0.28%), protein (3.58 ± 0.01%), and energy (357.33 ± 1.42 Cal/g) were found to be higher for shade-dried samples. All the drying techniques have affected the phytochemical composition and antioxidant activity of pumpkin flowers but the tray-dried and shade-dried techniques have retained most of the antioxidants namely total phenolic content, total flavonoid, carotenoid, and their activity (FRAP, ABTS, and FRSA). The shade dried sample among all the dried samples was concluded to be the suitably dried sample and has been identified to have amorphous nature (2θ = 22.85°), good solubility, and particle size 878.8 nm distribution in its suspension, particle's surface potential i.e. − 19.0 mV, (Tonset) = 33.68 °C, end temperature (Tendset) = 85.36 °C, denaturation peak temperature (Tpeak) = 58.84 °C and ∆H = 86.7148 J/g indicating good thermal stability. The obtained results indicate that pumpkin flower powder could be a potential source for the development of functional and value-added food products.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-23 , DOI:
10.1007/s11694-023-01993-7
Kefir grain is a group of microorganisms in symbiosis, mainly yeasts and lactic acid bacteria (LAB), which stands out as a carrier of functional components and suitable option for enrichment. In present study, kefir as a functional beverage including purslane (Portulaca oleracea L.) seed oil at the different levels (0, 0.5, 1 and 1.5%) is produced. A reduction in pH and elevated acidity were detected significantly in all treatments during 1, 7, 14 and 21 days of shelf life. The higher concentration of seed oil induced more antioxidant capacity and total phenolic content. The elevated survival and activity of LAB were found by adding Portulaca oleracea L. seed oil; however, a reverse trend was observed on extended shelf life. The highest and lowest percentages of hydrophobicity are related to population for Lactobacillus spp. and Bifidiobacterium spp. isolated from treatment containing 1% Portulaca oleracea L. seed oil (72.4%) and control (35.1%) on the 1st and 21st day of shelf life, respectively. The sensory assessment outlined that panelists assigned the closest score to treatment with 0.5% of seed oil in contrast to control. Portulaca oleracea L. seed oil was extracted and fatty acid profiles were assessed by gas chromatography technique, which detected more concentration in treatment including 1.5% Portulaca oleracea L. seed oil compared to others. Also, fermentation procedure increased the conjugated linoleic acid in oil presence; as a conclusion, the potential application of enrichment kefir beverage has attracted intense attention for production in food industry.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-26 , DOI:
10.1007/s11694-023-02016-1
Gels formed by combining gelatin and agar are often used to develop food products such as pudding and gummy bears. Sensory evaluation experiments, bionic chewing experiments, correlation analysis, and regression analysis were performed on four gel samples with varying gelatin contents to explore a method for texture detection of such gels. Results showed a remarkable increase in the scores of hardness, springiness, and chewiness in the sensory evaluation experiment with increasing gelatin content. The fracture force, peak chewing force, and accumulated chewing energy in the bionic chewing experiment also showed a remarkable increase. Correlation analysis of the bionic chewing and sensory evaluation results showed that sensory hardness was highly correlated with maximum chewing force, with a correlation coefficient of 0.996, and chewiness was highly correlated with accumulated chewing energy, with a correlation coefficient of 0.993. The regression models of the four sensory evaluation parameters based on the critical parameters of bionic chewing were all significantly less than 0.001 with a fit of 0.8. The proposed bionic chewing robot and texture detection method can be applied to texture detection of gelatin foods and are consistent with the sensory evaluation results.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 18 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.springer.com/journal/11041/submission